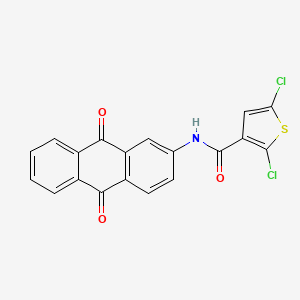

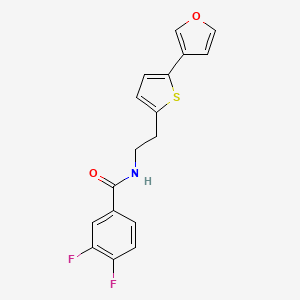

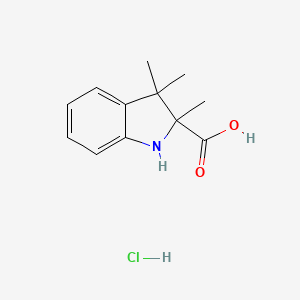

2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound is synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid ) with 1-aminoanthraquinone . The resulting product, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide , possesses an N, O-bidentate directing group , which makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions .

Molecular Structure Analysis

The molecular formula of this compound is C19H17NO3 , with an average mass of approximately 702.835 Da . Its unique structure combines the anthraquinone nucleus with the chloroacetamide fragment, resulting in its distinct properties .

Chemical Reactions Analysis

Experimental testing has demonstrated that this compound exhibits antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis . These results align with predictions made using the computer program PASS . Further exploration is warranted to investigate its potential antitumor and antioxidant actions .

Scientific Research Applications

Synthesis and Characterization

- Synthesis Routes and Characterization : This compound and its derivatives are synthesized through various routes, involving reactions with different reagents. Characterization techniques such as IR, NMR, Mass, and elemental analysis are employed to confirm their structures. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields (Talupur, Satheesh, & Chandrasekhar, 2021).

Biological Evaluation and Docking Studies

Antimicrobial Evaluation : These compounds have been subjected to biological evaluation, particularly for antimicrobial activity. This includes testing against various bacteria and fungi, which is significant in the development of new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Molecular Docking Studies : The molecular docking studies are conducted to understand the interaction of these compounds with biological targets. Such studies are essential in drug design and development, providing insights into the binding affinities and modes of action (Talupur, Satheesh, & Chandrasekhar, 2021).

Cholinesterase Inhibition and Antioxidant Potential

- Cholinesterase Inhibitors and Antioxidants : Thiophene-2-carboxamide derivatives, similar in structure, have been explored for their potential as cholinesterase inhibitors and antioxidants. These properties are particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s (Kausar et al., 2021).

Antihyperlipidemic Potential

- Antihyperlipidemic Effects : Some derivatives of this compound have shown significant antihyperlipidemic effects in animal models. This includes the reduction of plasma triglycerides and cholesterol levels, indicating potential use in treating cardiovascular diseases (Shattat et al., 2013).

Other Potential Applications

Various Derivative Synthesis : The compound's derivatives have been synthesized and investigated for various potential applications, including as antimicrobial agents and in organic electronics. The versatility in derivative synthesis highlights the compound's adaptability for different scientific applications (Gouda, Berghot, Shoeib, & Khalil, 2010).

Electrochromic Materials : Derivatives of thiophene, similar to the core structure of this compound, are used in the synthesis of electrochromic materials. These materials change color when an electric charge is applied, useful in displays and smart windows (Tao et al., 2016).

properties

IUPAC Name |

2,5-dichloro-N-(9,10-dioxoanthracen-2-yl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H9Cl2NO3S/c20-15-8-14(18(21)26-15)19(25)22-9-5-6-12-13(7-9)17(24)11-4-2-1-3-10(11)16(12)23/h1-8H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNLEAXFTQZJST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=C(SC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H9Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclohexyl-4-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2646514.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid](/img/structure/B2646515.png)

![N-[2-(dipropylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2646521.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2646527.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2646533.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2646537.png)